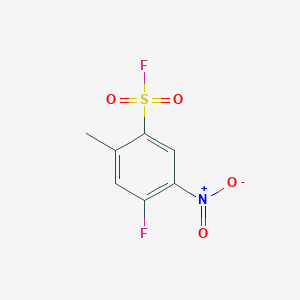![molecular formula C11H11FN2O B13256514 N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B13256514.png)
N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group and a propynylamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and propargylamine as the primary starting materials.
Formation of Intermediate: The 2-fluoroaniline undergoes a reaction with chloroacetyl chloride to form N-(2-fluorophenyl)chloroacetamide.
Final Product Formation: The intermediate N-(2-fluorophenyl)chloroacetamide is then reacted with propargylamine under basic conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products:
Oxidation Products: Oxides or hydroxyl derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity.
Receptors: Binding to receptors to elicit a biological response.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide can be compared with similar compounds such as:
N-(2-Chlorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-Bromophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide: Similar structure but with a bromine atom instead of fluorine.
N-(2-Methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets, distinguishing it from its analogs.
Properties
Molecular Formula |
C11H11FN2O |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-(prop-2-ynylamino)acetamide |
InChI |
InChI=1S/C11H11FN2O/c1-2-7-13-8-11(15)14-10-6-4-3-5-9(10)12/h1,3-6,13H,7-8H2,(H,14,15) |
InChI Key |
IBQWGVRJCOGOSL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNCC(=O)NC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


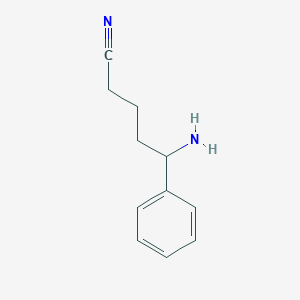
![1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene](/img/structure/B13256443.png)
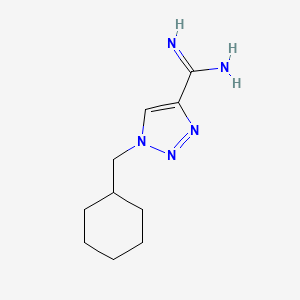
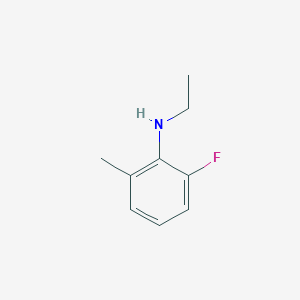

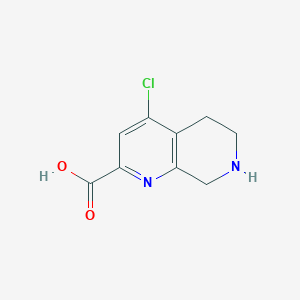
![(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13256473.png)

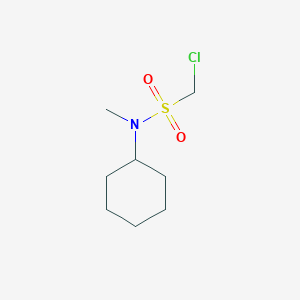
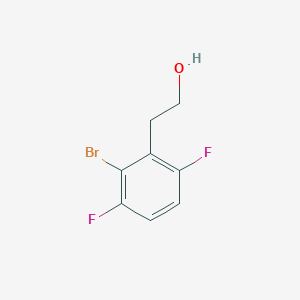
![6'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13256490.png)
![Benzyl 3-(chloromethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13256495.png)
